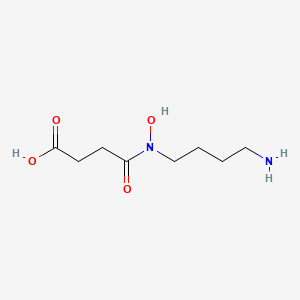
N-(3-carboxypropanoyl)-N-hydroxyputrescine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carboxypropanoyl)-N-hydroxyputrescine is a N-substituted putrescine and a monocarboxylic acid.
Scientific Research Applications
Polyamine Research and Biological Significance
N-(3-Carboxypropanoyl)-N-hydroxyputrescine is a derivative of putrescine, a polyamine with significant biological roles. Research has shown that putrescine is a precursor for biosynthesis of longer polyamines like spermidine and spermine, which are crucial in cell growth and differentiation. Putrescine modifications, such as N-hydroxylation, contribute to metabolic regulation, catabolism, and incorporation into specialized metabolites. The identification of putrescine C- and N-hydroxylases, as described by Li et al. (2016), reveals new insights into putrescine's biochemical modifications and their physiological functions, including biomedical relevance in siderophore biosynthesis (Li et al., 2016).
Polyamine Metabolism and Clinical Applications
Studies have also explored the metabolic pathways of polyamines like putrescine in various biological contexts. For instance, Muskiet et al. (1984) developed a method to determine polyamines and their metabolites in urine, providing valuable data for monitoring therapies in conditions like cancer (Muskiet et al., 1984). Noto et al. (1988) investigated the formation of γ‐Amino‐β‐Hydroxybutyric Acid from 2‐Hydroxyputrescine in rat brains, offering potential insights into neurochemical processes (Noto et al., 1988).
Chemotaxonomic Applications
Busse and Auling (1988) analyzed the polyamine pool in Gram-negative, aerobic species, identifying 2-hydroxyputrescine as a specific component in certain subclasses of Proteobacteria. This finding highlights the potential of polyamines as chemotaxonomic markers within bacteria classes (Busse & Auling, 1988).
Synthetic Chemistry and Polymerization
In synthetic chemistry, the manipulation of polyamines like N-(3-carboxypropanoyl)-N-hydroxyputrescine can lead to the development of new compounds. Tao et al. (2017) explored the polymerization of N-substituted glycine N-thiocarboxyanhydride, mediated by aminoalcohols, to create water-soluble polypeptoids, demonstrating the versatility of polyamine derivatives in materials science (Tao et al., 2017).
properties
Product Name |
N-(3-carboxypropanoyl)-N-hydroxyputrescine |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[4-aminobutyl(hydroxy)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-5-1-2-6-10(14)7(11)3-4-8(12)13/h14H,1-6,9H2,(H,12,13) |
InChI Key |
HJMSTRBGVUJGAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(C(=O)CCC(=O)O)O)CN |
synonyms |
N-hydroxy-N-succinylputrescine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)-;2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)-](/img/structure/B1256529.png)
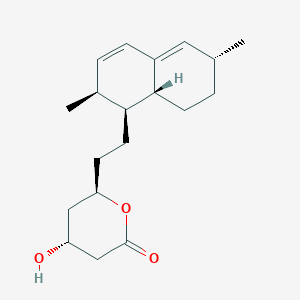
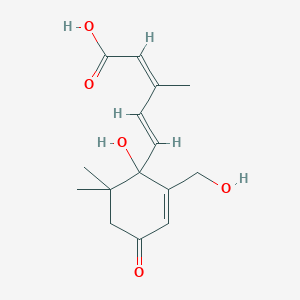
![4-[(3S,5S,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1256537.png)
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,35R,37S,38S,39S,41S)-11-[(2S,3S,4S)-3,6-dihydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-3,13,15,25,35,37-hexahydroxy-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1256538.png)
![N-propyl-10-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide](/img/structure/B1256542.png)
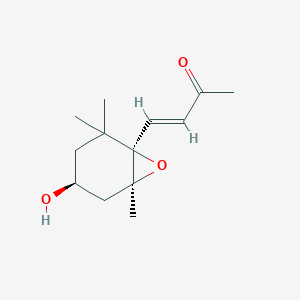
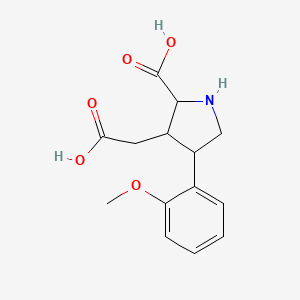

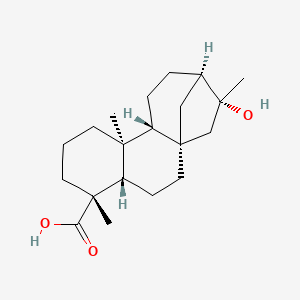
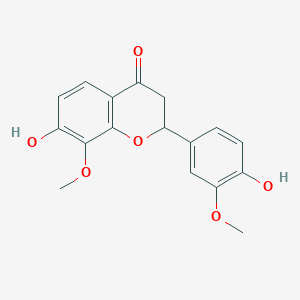
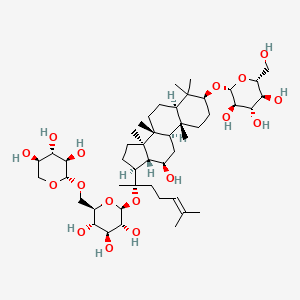

![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)